molecular formula C8H11N3O B3031615 2-Morpholinopyrazine CAS No. 5625-94-5

2-Morpholinopyrazine

Cat. No. B3031615
CAS RN: 5625-94-5
M. Wt: 165.19 g/mol
InChI Key: FFSZVTIOFCMLGM-UHFFFAOYSA-N
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Description

2-Morpholinopyrazine is a chemical compound with the CAS Number: 5625-94-5 and a molecular weight of 165.19 . Its IUPAC name is 4-(2-pyrazinyl)morpholine .


Molecular Structure Analysis

The molecular structure of 2-Morpholinopyrazine consists of a pyrazine ring attached to a morpholine ring . The InChI code for the compound is 1S/C8H11N3O/c1-2-10-8(7-9-1)11-3-5-12-6-4-11/h1-2,7H,3-6H2 .

Scientific Research Applications

Antitumor and Antimetastatic Properties

  • The synthesis of bis(dioxopiperazine) derivatives, including a bis(morpholinomethyl) analogue, demonstrated antimetastatic properties in the Lewis Lung carcinoma model. A specific cis-bis(morpholinomethyl) analogue showed significant antimetastatic effects, suggesting potential application in cancer therapy (Witiak, Nair, & Schmid, 1985).

Synthesis of Potent Antimicrobials

  • 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, synthesized through a process involving 2-morpholinopyrazine, has been used in creating potent antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007).

Synthesis of Azolopyrimidine Derivatives for Antitumor Activity

  • A study on the synthesis of morpholinyl-chalcones and azolopyrimidine derivatives incorporating morpholine moiety revealed that some compounds exhibited promising in vitro antitumor activity against human lung cancer and hepatocellular carcinoma, compared to standard drugs like cisplatin (Gomha, Muhammad, Abdel‐aziz, & El-Arab, 2018).

Anti-Tumor Agents from Benzopyranylamine Compounds

  • Research into benzopyranylamine compounds, including morpholine derivatives, showed potential anti-tumor properties, especially against human breast, CNS, and colon cancer cell lines (Jurd, 1996).

Antithrombotic Activity

Synthesis of Morpholin-2-one Derivatives

  • A novel synthesis approach for morpholin-2-one derivatives was developed using dialkyl dicyanofumarates and β-amino alcohols. This process highlights the versatility of morpholine derivatives in chemical synthesis (Mlostoń, Pieczonka, Korany, Linden, & Heimgartner, 2012).

Development of Phosphodiesterase Inhibitors

  • Optimization of keto-benzimidazole leads to identify a PDE10A clinical candidate indicated the potential of morpholine derivatives in developing selective and efficacious inhibitors for therapeutic applications (Hu et al., 2014).

Coronary Active Benzopyranone Derivatives

Anticholinesterase Agents from Pyrazolines

  • A study on the synthesis of new pyrazoline derivatives, including morpholine derivatives, evaluated their anticholinesterase effects. These compounds showed potential applications in treating neurodegenerative disorders (Altıntop, 2020).

Chemical Structure and Reactivity

  • Research into the chemical structure and reactivity of morpholine derivatives, such as 4-(pyrazin-2-yl)morpholine, contributes to a deeper understanding of their potential applications in various fields (Bandaru, Kapdi, & Schulzke, 2018).

properties

IUPAC Name

4-pyrazin-2-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-10-8(7-9-1)11-3-5-12-6-4-11/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSZVTIOFCMLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518080
Record name 4-(Pyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinopyrazine

CAS RN

5625-94-5
Record name 4-(2-Pyrazinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5625-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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